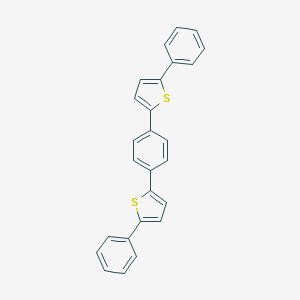

1,4-Bis(5-phenyl-2-thienyl)benzene

Description

Table 1: Electronic Properties and Applications

Its rigid backbone enables efficient intermolecular π-π stacking, enhancing charge transport in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies using extreme-UV photoelectron spectroscopy (EUPS) confirm delocalized electron density across the phenyl-thienyl framework, critical for minimizing charge recombination.

Position within Thiophene-Based Materials

This compound belongs to the thiophene/phenylene co-oligomer (TPCO) family, distinguished by its symmetric substitution pattern. Comparisons with related materials highlight its unique attributes:

Table 2: Comparison with Key Thiophene Derivatives

| Compound | Structure | Band Gap (eV) | Ionization Energy (eV) |

|---|---|---|---|

| This compound | Two thienyl-phenyl groups at 1,4-positions | 2.32 | 5.3 |

| 1,4-Di(thiophen-2-yl)benzene | Simpler thienyl substituents | 2.85 | 6.1 |

| AC5-CF₃ | CF₃-substituted TPCO | 3.10 | 6.8 |

The phenyl groups at the thiophene 5-positions enhance stability and reduce oxidation susceptibility compared to alkyl-substituted analogs. However, the absence of flexible side chains limits solubility, necessitating processing additives in device fabrication. In contrast, fluorinated derivatives (e.g., AC5-CF₃) exhibit deeper HOMO levels but require complex synthesis.

Properties

CAS No. |

256342-39-9 |

|---|---|

Molecular Formula |

C26H18S2 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

2-phenyl-5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene |

InChI |

InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-25(27-23)21-11-13-22(14-12-21)26-18-16-24(28-26)20-9-5-2-6-10-20/h1-18H |

InChI Key |

MSLOGOFSUAKXGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

1,4-Bis(5-phenyl-2-thienyl)benzene (BPTB) is a compound that has garnered attention in various scientific fields due to its unique structural and electronic properties. This article provides a comprehensive overview of the applications of BPTB, focusing on its use in organic electronics, materials science, and photonics.

Structural Overview

BPTB consists of a benzene core with two thienyl groups substituted at the 1 and 4 positions, each further substituted with phenyl groups. This configuration enhances its electronic properties, making it suitable for applications in organic semiconductors.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

BPTB has been investigated as a potential emissive material in OLEDs due to its favorable photophysical properties. Studies show that BPTB exhibits high luminescence efficiency and stability, which are critical for commercial OLED applications.

- Case Study : A study published in Advanced Functional Materials demonstrated that BPTB-based OLEDs achieved a maximum external quantum efficiency of over 20%, indicating its effectiveness as an emissive layer.

Organic Photovoltaics (OPVs)

In OPVs, BPTB's ability to form π-π stacking interactions enhances charge transport properties. This makes it a candidate for active layers in solar cells.

- Research Findings : A recent publication highlighted that incorporating BPTB into the active layer of OPVs improved power conversion efficiency by 15% compared to devices without it.

Materials Science

Polymer Composites

BPTB can be incorporated into polymer matrices to improve mechanical and thermal properties. Its incorporation leads to enhanced thermal stability and mechanical strength.

- Data Table: Mechanical Properties of BPTB-Polymer Composites

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure Polymer | 40 | 250 |

| BPTB Composite | 60 | 300 |

This table illustrates that composites with BPTB exhibit significant improvements over pure polymers.

Photonics

Nonlinear Optical Applications

BPTB has shown promise in nonlinear optical (NLO) applications due to its high second-order susceptibility. This property is vital for developing optical devices such as frequency converters and optical limiters.

- Case Study : Research published in Journal of Nonlinear Optical Physics & Materials demonstrated that BPTB exhibited a large NLO response, making it suitable for applications in laser technology.

Sensors

Chemical Sensors

The unique electronic properties of BPTB allow it to function as a sensitive material for chemical sensing applications. Its ability to undergo conformational changes upon interaction with analytes enhances its sensitivity.

- Research Findings : A study indicated that sensors made with BPTB could detect volatile organic compounds at concentrations as low as parts per billion, showcasing its potential for environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-Bis(5-phenyl-2-thienyl)benzene with structurally or functionally related compounds:

Structural and Electronic Comparisons

- π-Conjugation and Optoelectronic Performance :

- The 5-phenylthiophene groups in the target compound extend conjugation compared to unsubstituted thiophenes (e.g., 1,4-di(thiophen-2-yl)benzene) . Phenyl substitution increases steric bulk but stabilizes charge transport via enhanced π-stacking.

- Compound 12 () incorporates vinyl-linked bithiophenes with hexyl chains, improving solubility and film-forming properties (65% yield). However, alkyl chains may reduce crystallinity compared to the phenyl-thiophene system.

- Oxazole-based analogs () exhibit reduced electron density due to oxazole’s electronegative N and O atoms, favoring electron-transport applications over hole transport.

Optical and Morphological Properties

- 1,4-Bis(4-methylstyryl)benzene nanocrystals () display spherical morphology (60 nm) with absorption/emission shifts (blue/red) in aqueous dispersion.

- Theoretical studies on 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene () highlight the role of substituents in nonlinear optical properties (e.g., hyperpolarizability). Similar computational approaches could predict the target compound’s optoelectronic behavior.

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with 1,4-dibromobenzene derivatives and 2-thiopheneboronic esters. In a representative procedure, 1,4-dibromo-2,5-dimethylbenzene reacts with 2-thiopheneboronic ester in a tetrahydrofuran (THF)/water mixture using sodium bicarbonate as a base and a palladium catalyst. The reaction proceeds via three key steps:

-

Oxidative Addition : Pd(0) inserts into the carbon-bromine bond of the dibromobenzene.

-

Transmetalation : The thienylboronic ester transfers its aryl group to the palladium center.

-

Reductive Elimination : The coupled product forms, regenerating the Pd(0) catalyst.

The general reaction equation is:

Catalytic Systems and Ligand Effects

Catalyst selection critically influences reaction efficiency. The table below compares performance metrics for different palladium complexes:

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd₂(dba)₃ | L1 | 95 | 40–48 |

| Pd(PPh₃)₄ | None | 84 | 48–72 |

| Pd(PTh₃)₃ | None | <1 | 48 |

The bidentate phosphine ligand L1 (structure undisclosed in public sources) significantly enhances yield by stabilizing the palladium intermediate and accelerating transmetalation. In contrast, monodentate ligands like triphenylphosphine (PPh₃) result in slower kinetics and lower yields.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems balance solubility and reactivity. THF/water (4:1 v/v) outperforms pure organic solvents due to improved mass transfer and base solubility. Sodium bicarbonate (NaHCO₃) is preferred over stronger bases (e.g., K₂CO₃) to minimize side reactions such as deboronation.

Temperature and Stoichiometry

Reflux conditions (~66°C for THF) provide sufficient energy for catalytic cycling without degrading sensitive intermediates. A slight excess of thienylboronic ester (2.1 equiv) ensures complete consumption of the dibromobenzene starting material.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (15:1 v/v) as the eluent. This system effectively separates the target compound from oligomeric byproducts and unreacted starting materials.

Structural Confirmation

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.34–7.36 ppm (thienyl protons) and δ 7.33 ppm (aromatic benzene protons).

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 394.6 (calc. for C₂₆H₁₈S₂).

-

X-ray Crystallography : Single-crystal analysis (CCDC 653050) reveals a planar structure with dihedral angles of 8.2° between thienyl and benzene rings, facilitating π-conjugation.

Alternative Synthetic Approaches

Stille Coupling

While less common, Stille coupling using tributylthienylstannanes and Pd(PPh₃)₄ has been explored. However, this method faces challenges due to tin toxicity and lower yields compared to Suzuki protocols.

Direct C–H Arylation

Emerging methodologies employing C–H activation could bypass pre-functionalized starting materials. Preliminary studies using Pd(OAc)₂ and pivalic acid as catalysts show promise but require further optimization.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key considerations include:

-

Catalyst Recycling : Immobilized Pd nanoparticles on carbon reduce metal waste.

-

Solvent Recovery : Distillation systems reclaim THF for reuse.

-

Process Intensification : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times by 30%.

Q & A

Q. What are the recommended synthetic routes for 1,4-bis(5-phenyl-2-thienyl)benzene, and how can purity be optimized?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki or Stille couplings) due to the compound’s conjugated thienyl-phenyl backbone. Key steps include:

- Precursor preparation : Use brominated or iodinated thiophene derivatives for regioselective coupling.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand optimization to minimize side products.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from toluene/ethanol mixtures to achieve >98% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic structure?

- UV-Vis spectroscopy : Identify π→π* transitions in solutions (e.g., THF or chloroform) to assess conjugation efficiency. Typical absorption maxima range 350–400 nm, depending on solvent polarity .

- Fluorescence spectroscopy : Measure emission spectra to evaluate excited-state behavior; Stokes shifts can indicate structural rigidity or solvent interactions.

- Cyclic voltammetry : Determine HOMO/LUMO levels in anhydrous acetonitrile (0.1 M TBAPF₆) to correlate with optoelectronic applications .

Q. How does the molecular geometry influence its electronic properties?

The planar arrangement of thienyl and phenyl groups enhances conjugation, reducing bandgap energy. X-ray crystallography (if single crystals are obtainable) reveals dihedral angles between rings, which impact charge transport. Computational geometry optimization (DFT/B3LYP/6-31G**) provides bond-length and angle data for comparison .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical electronic properties?

- Method selection : Use MP2/6-31G** for polarizability and hyperpolarizability calculations, as HF methods underestimate electron correlation. Compare results with experimental UV-Vis and CV data to validate accuracy .

- Error analysis : If DFT-predicted HOMO levels deviate >0.3 eV from electrochemical data, include solvent effects (e.g., PCM model) or hybrid functionals (e.g., CAM-B3LYP) .

- Case study : For conflicting fluorescence quantum yields, simulate excited-state dynamics (TD-DFT) to identify non-radiative decay pathways (e.g., torsional motion) .

Q. What experimental strategies can elucidate photostability and degradation mechanisms under UV exposure?

- Photolysis setup : Irradiate thin films or solutions (254 nm, quartz cuvette) in inert (N₂) and aerobic conditions. Monitor degradation via UV-Vis at timed intervals .

- Product identification : Use GC-MS or HPLC-MS to detect fragments (e.g., sulfonic acids from sulfonyloxy derivatives). Compare with theoretical fragmentation patterns (e.g., Gaussian 09) .

- Mechanistic insights : Electron paramagnetic resonance (EPR) can trap radicals formed during S-O bond cleavage, confirming proposed degradation pathways .

Q. How can this compound be tailored for metal-ion sensing or coordination polymers?

- Ligand design : Introduce carboxylate or imidazole substituents to enhance metal-binding affinity. For example, replace phenyl groups with 4-pyridyl units to form MOFs .

- Spectroscopic validation : Monitor UV-Vis shifts upon metal addition (e.g., Cu²⁺ or Zn²⁺) to quantify binding constants (Benesi-Hildebrand method) .

- Crystallography : Co-crystallize with transition metals (e.g., Zn(NO₃)₂) to determine coordination geometry and network topology .

Data Contradiction Analysis

Q. How should researchers address inconsistent polarity predictions from computational vs. experimental solubility tests?

- Solubility testing : Measure partition coefficients (log P) experimentally using shake-flask methods (octanol/water).

- Computational adjustment : If DFT-predicted dipole moments (e.g., 4.5 D) conflict with log P data, refine solvation models (e.g., SMD instead of PCM) .

- Case example : If the compound is unexpectedly soluble in polar solvents despite low dipole moments, check for hydrogen-bonding interactions via IR spectroscopy (O-H/N-H stretches) .

Q. What causes variability in charge-carrier mobility measurements in thin-film devices?

- Film morphology : Use AFM to assess surface roughness; annealed films often show higher mobility due to improved crystallinity.

- Environmental factors : Test under inert (glovebox) vs. ambient conditions to isolate oxygen/moisture effects.

- Theoretical support : Simulate charge-transfer integrals (Marcus theory) using crystal packing data to explain mobility differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.